molecular formula C12H16N2O6S B12593329 Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate CAS No. 872676-84-1

Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate

Katalognummer: B12593329
CAS-Nummer: 872676-84-1
Molekulargewicht: 316.33 g/mol
InChI-Schlüssel: CQCATDZUUYBCNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate is an organic compound that features a nitrobenzene sulfonyl group attached to an amino butanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate typically involves a multi-step process. One common method includes the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonyl group. The resulting 2-nitrobenzene-1-sulfonyl chloride is then reacted with an amino butanoate ester under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactors, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzene sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-aminobutanoate: Lacks the nitrobenzene sulfonyl group, making it less reactive.

    2-Nitrobenzenesulfonamide: Contains the nitrobenzene sulfonyl group but lacks the butanoate ester.

    Ethyl 4-nitrobenzoate: Contains a nitro group but lacks the sulfonyl and amino functionalities.

Uniqueness

Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate is unique due to the presence of both the nitrobenzene sulfonyl group and the amino butanoate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

872676-84-1

Molekularformel

C12H16N2O6S

Molekulargewicht

316.33 g/mol

IUPAC-Name

ethyl 4-[(2-nitrophenyl)sulfonylamino]butanoate

InChI

InChI=1S/C12H16N2O6S/c1-2-20-12(15)8-5-9-13-21(18,19)11-7-4-3-6-10(11)14(16)17/h3-4,6-7,13H,2,5,8-9H2,1H3

InChI-Schlüssel

CQCATDZUUYBCNB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.